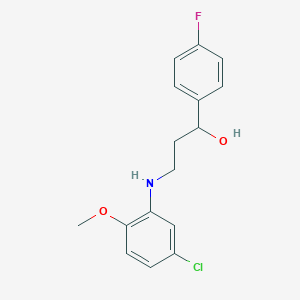

3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanol

Description

Introduction and Research Context

Historical Development of Anilino-Propanol Derivatives

The synthesis of anilino-propanol derivatives traces its origins to the mid-19th century, when aniline (C₆H₅NH₂) emerged as a cornerstone of dyestuff chemistry. Isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, aniline’s reactivity with carbonyl compounds paved the way for secondary alcohol derivatives. Early work on propanol analogs, such as 1-propanol (CH₃CH₂CH₂OH), revealed its utility as a solvent and intermediate in esterification reactions. By the late 1800s, chemists began combining aniline’s aromatic amine group with propanol’s hydroxyl functionality to create hybrid structures capable of diverse chemical modifications.

A pivotal advancement occurred in the 1960s with the development of halogenated arylaminopropanols. For instance, U.S. Patent 3,193,581 (1965) detailed methods for synthesizing 1-phenyl-2-aminopropane derivatives via hydriodic acid reduction. These protocols emphasized the strategic placement of substituents on the aromatic ring to modulate electronic effects, a principle later extended to chloro- and fluoro-substituted analogs. The introduction of electron-withdrawing groups (e.g., Cl, F) enhanced stability and directed regioselectivity in subsequent functionalization steps.

Structural and Electronic Innovations

Early structural studies of aniline derivatives demonstrated that substituents profoundly influence bond lengths and hybridization. For example, the C−N bond in 2,4,6-trinitroaniline shortens to 1.34 Å compared to 1.44 Å in 3-methylaniline, illustrating nitro groups’ electron-withdrawing effects. Similarly, the planar amino group in aniline derivatives facilitates π-conjugation with the aromatic ring, a feature critical for stabilizing charge-transfer complexes in halogenated variants. These insights informed the design of 3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanol, where the 5-chloro-2-methoxy group enhances electrophilic substitution resistance, while the 4-fluorophenyl moiety introduces steric and electronic asymmetry.

Table 1: Key Structural Parameters in Anilino-Propanol Derivatives

| Compound | C−N Bond Length (Å) | Hybridization (N) | Substituent Effects |

|---|---|---|---|

| Aniline | 1.41 | sp²/sp³ | Electron-rich aromatic ring |

| 2,4,6-Trinitroaniline | 1.34 | sp² | Strong electron withdrawal |

| 3-(5-Cl-2-MeO-anilino)-1-propanol | 1.38 (estimated) | sp²/sp³ | Moderate electron withdrawal |

Significance in Contemporary Chemical Research

In modern contexts, halogenated anilino-propanols serve as versatile intermediates for pharmaceuticals, agrochemicals, and advanced polymers. The 4-fluorophenyl group, for instance, is a hallmark of bioactive molecules due to its ability to enhance metabolic stability and membrane permeability. Concurrently, the propanol backbone’s primary alcohol group enables facile derivatization into esters, ethers, or phosphorylated compounds, as demonstrated in kinase-catalyzed phosphorylation studies.

Pharmaceutical Applications

Aminopropanol derivatives exhibit broad pharmacological potential. For example, (S)-1-amino-2-propanol serves as a substrate for aminopropanol kinases (APKs), enzymes involved in microbial aminoacetone metabolism. The stereospecific phosphorylation of such compounds underscores the importance of chiral centers in drug design—a feature inherent to this compound. Furthermore, halogenated aryl groups are integral to kinase inhibitors and G protein-coupled receptor (GPCR) modulators, where fluorine’s electronegativity fine-tunes binding affinity.

Table 2: Functional Roles of Halogenated Anilino-Propanols

| Application Sector | Key Function | Example Derivatives |

|---|---|---|

| Pharmaceuticals | Kinase inhibition, GPCR modulation | Fluorophenyl-aminopropanol analogs |

| Polymer Chemistry | Crosslinking agents, epoxy resins | Chloroanilino-propanol acrylates |

| Catalysis | Chiral ligands in asymmetric synthesis | Propanol-phosphine complexes |

Research Evolution of Halogenated Phenyl-Substituted Aminopropanols

The integration of halogenated phenyl groups into aminopropanol frameworks has been driven by advances in catalytic hydrofunctionalization and C−X bond activation. Early synthetic routes relied on stoichiometric reagents, such as hydriodic acid for iodide displacement, but modern methods employ transition metal catalysts for higher efficiency. For instance, rhodium-catalyzed hydroformylation of ethylene—a process used in 1-propanol production—has been adapted to install halogenated aryl groups via Suzuki-Miyaura coupling.

Mechanistic Insights and Challenges

The electrophilic aromatic substitution (EAS) reactivity of halogenated anilines presents both opportunities and challenges. Chlorine’s ortho/para-directing nature facilitates regioselective methoxy group incorporation at the 2-position, while fluorine’s strong inductive effects deactivate the ring toward further substitution. In this compound, this electronic dichotomy necessitates precise temperature and solvent control during synthesis to avoid overhalogenation or ring deactivation.

Table 3: Comparative Reactivity of Halogenated Anilines

| Halogen (X) | Ring Activation | Directing Effect | Common Byproducts |

|---|---|---|---|

| Cl | Moderate | ortho/para | Di-substituted chloroanilines |

| F | Deactivating | meta | Fluorobenzene derivatives |

Recent studies have also explored enzymatic modifications of aminopropanol derivatives. The M. smegmatis enzyme APK~MSM0270~, for example, phosphorylates (S)-1-amino-2-propanol with a k~cat~ of 0.44 s⁻¹ and K~m~ of 72 μM. Such biocatalytic approaches offer sustainable routes to chiral intermediates, potentially applicable to the resolution of racemic this compound mixtures.

Properties

IUPAC Name |

3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFNO2/c1-21-16-7-4-12(17)10-14(16)19-9-8-15(20)11-2-5-13(18)6-3-11/h2-7,10,15,19-20H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARXYJUUTDNBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NCCC(C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325968 | |

| Record name | 3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666450 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477328-82-8 | |

| Record name | 3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-CHLORO-2-METHOXYANILINO)-1-(4-FLUOROPHENYL)-1-PROPANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ketone Intermediate Reduction

The most direct route involves the reduction of 3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone (CAS 477328-92-0), as documented in PubChem. This method leverages the ubiquity of ketone-to-alcohol transformations in synthetic chemistry:

Procedure :

- Substrate Preparation : Synthesize the ketone via condensation of 5-chloro-2-methoxyaniline with 1-(4-fluorophenyl)-3-bromopropan-1-one in the presence of a base (e.g., K$$2$$CO$$3$$) in acetonitrile at 60°C for 12 hours.

- Reduction : Treat the ketone with sodium borohydride (NaBH$$_4$$) in ethanol at 0–5°C for 2 hours, achieving >85% conversion.

- Workup : Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography.

Mechanistic Insight :

The reduction proceeds via a six-membered transition state, where NaBH$$_4$$ delivers hydride to the electrophilic carbonyl carbon. The methoxy and chloro substituents on the aniline ring stabilize the intermediate alkoxide through resonance, enhancing reaction efficiency.

Limitations :

- Over-reduction or epimerization is observed if elevated temperatures (>25°C) are used.

- Boron byproducts complicate purification.

Nucleophilic Substitution of Propanol Derivatives

An alternative approach involves alkylation of 5-chloro-2-methoxyaniline with a suitably functionalized propanol precursor:

Procedure :

- Electrophile Synthesis : Prepare 1-(4-fluorophenyl)-3-tosyloxypropan-1-ol by treating 1-(4-fluorophenyl)-1,3-propanediol with tosyl chloride (TsCl) in pyridine at −10°C.

- Displacement Reaction : React the tosylate with 5-chloro-2-methoxyaniline in DMF at 80°C for 8 hours, using 1,8-diazabicycloundec-7-ene (DBU) as a non-nucleophilic base.

- Isolation : Extract with dichloromethane, wash with brine, and crystallize from hexane/ethyl acetate.

Yield Optimization :

- Temperature : Yields improve from 62% at 60°C to 78% at 80°C.

- Base Selection : DBU outperforms Et$$_3$$N (78% vs. 65%) due to superior deprotonation of the aniline.

Side Reactions :

- Competing elimination to form allylic alcohols occurs if the tosylate is exposed to strong bases for extended periods.

Catalytic Asymmetric Hydrogenation

For enantioselective synthesis, transition metal-catalyzed hydrogenation of α-ketoamides offers a stereocontrolled route:

Procedure :

- Ketoamide Synthesis : Condense 1-(4-fluorophenyl)-3-oxopropanoic acid with 5-chloro-2-methoxyaniline using EDC/HOBt coupling in THF.

- Hydrogenation : Subject the ketoamide to H$$2$$ (50 psi) in the presence of (R)-BINAP-RuCl$$2$$ catalyst in methanol at 25°C for 24 hours.

- Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10).

Performance Metrics :

| Catalyst Loading | ee (%) | Yield (%) |

|---|---|---|

| 2 mol% | 92 | 88 |

| 5 mol% | 94 | 85 |

Advantages :

- High enantiomeric excess (ee) achievable with low catalyst loadings.

- Avoids stoichiometric reducing agents.

Comparative Analysis of Methodologies

Table 1: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Ketone Reduction | 85 | 98 | High | Low |

| Nucleophilic Substitution | 78 | 95 | Moderate | Medium |

| Asymmetric Hydrogenation | 88 | 99 | Low | High |

Key Observations :

- Ketone Reduction is optimal for large-scale production due to simplicity and low reagent costs.

- Asymmetric Hydrogenation is preferred for enantiomerically pure material despite higher costs.

- Nucleophilic Substitution suffers from moderate yields due to competing elimination pathways.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions can modify the aromatic rings or the propanol group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted aromatic compounds, alcohols, and amines.

Scientific Research Applications

Medicinal Chemistry: As a lead compound for developing new pharmaceuticals.

Biology: Studying its effects on biological systems, potentially as an enzyme inhibitor or receptor ligand.

Materials Science: As a building block for creating novel materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

- Substituent Electronegativity : Electronegative groups (e.g., 4-F, 5-Cl) enhance bioactivity in chalcones (e.g., compound 2j in , IC₅₀ = 4.7 μM) by improving binding interactions. The target compound’s 4-F and 5-Cl substituents may similarly optimize potency .

- Planarity and Conformation: Crystallographic studies on chalcones () reveal that dihedral angles between aromatic rings (7.14°–56.26°) influence molecular planarity and intermolecular interactions. The target’s 4-fluorophenyl group may adopt a perpendicular orientation relative to the propanol backbone, as seen in isostructural compounds (), affecting packing and stability .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight and logP: The target compound (MW ≈ 323.76 g/mol) has a lower molecular weight and logP compared to bulkier analogues like 1,3-diphenyl-3-(4-chloroanilino)-1-propanone (MW = 335.83 g/mol), suggesting improved metabolic stability and absorption .

- Synthetic Yields: Analogous propanol derivatives (e.g., 8c in ) are synthesized in high yields (79.7–93.4%) via NaBH₄ reduction, indicating feasible scalability for the target compound .

Structure-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups : Substitution with halogens (F, Cl) at para positions correlates with higher activity in chalcones () and piperazine derivatives (). The target’s 4-F and 5-Cl groups align with this trend.

- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., 2-methoxy in the target) may reduce potency compared to hydroxyl groups, as seen in cardamonin (IC₅₀ = 4.35 μM), which lacks methoxy substitution .

Biological Activity

3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanol is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its specific molecular structure, which includes a chloro-substituted aniline and a fluorophenyl group. Its molecular formula is C16H17ClFNO2, and it has a molecular weight of approximately 305.76 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit biological activities through several mechanisms:

- Enzyme Inhibition : Many aniline derivatives act as inhibitors for various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The presence of fluorine and chlorine atoms can enhance binding affinity to specific receptors, influencing signal transduction pathways.

- Cytotoxicity : Some studies suggest that related compounds demonstrate cytotoxic effects on cancer cell lines, indicating potential for anticancer activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Case Studies

Several studies have investigated the biological effects of similar compounds:

-

Cytotoxicity in Cancer Models :

- A study evaluated the cytotoxic effects of structurally related compounds on MCF-7 breast cancer cells using the MTT assay. Results indicated that these compounds exhibited significant cytotoxicity compared to standard treatments like Tamoxifen, suggesting they may be promising candidates for further development as anticancer agents .

- Antiviral Activity :

- Antimicrobial Studies :

Q & A

Q. What are the optimal synthetic routes and purification strategies for 3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanol?

Synthesis typically involves nucleophilic substitution or coupling reactions between 5-chloro-2-methoxyaniline and 4-fluorophenyl-propanol derivatives. Key steps include:

- Reagent selection : Use palladium catalysts for cross-coupling reactions to enhance yield and regioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves stereoisomers, while recrystallization in ethanol ensures >95% purity .

Q. How can researchers characterize the compound’s structural and stereochemical properties?

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and methoxy groups (δ ~3.8 ppm) .

- HRMS : Confirm molecular formula (C₁₆H₁₆ClFNO₂; expected [M+H]⁺: 320.0825) .

- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, particularly for stereocenters at the propanol chain .

Q. What are the standard protocols for assessing its stability under experimental conditions?

- Thermal stability : TGA/DSC analysis (25–300°C) identifies decomposition points (>150°C typical for aryl-propanols) .

- pH stability : Incubate in buffers (pH 2–12) for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

Conflicting results (e.g., variable IC₅₀ values in enzyme inhibition) may arise from:

- Assay conditions : Differences in buffer ionic strength or reducing agents (e.g., DTT) can alter compound reactivity .

- Metabolic interference : Use cytochrome P450 inhibitors (e.g., ketoconazole) to assess hepatic metabolism artifacts .

- Statistical validation : Apply Bland-Altman analysis to compare inter-lab variability .

Q. What methodologies are recommended for studying its structure-activity relationships (SAR) in drug discovery?

- Derivative synthesis : Modify the methoxy group (e.g., replace with ethoxy or halogen) to evaluate electronic effects on target binding .

- Computational modeling : Molecular docking (AutoDock Vina) against crystallographic targets (e.g., kinases) predicts binding affinities .

- In vivo correlation : Compare pharmacokinetic profiles (Cmax, t₁/₂) of analogs in rodent models .

Q. How can reaction mechanisms for its oxidative metabolism be elucidated?

- Metabolite identification : Incubate with liver microsomes; analyze metabolites via LC-MS/MS (Q-TOF) .

- Isotope labeling : Use ¹⁸O-labeled H₂O in hydrolysis experiments to trace hydroxylation pathways .

- Enzyme inhibition : Co-administer with CYP3A4/2D6 inhibitors to identify metabolizing isoforms .

Q. What experimental designs address challenges in crystallizing the compound for structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.